molecular formula C18H15ClN2OS B1206802 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride CAS No. 162413-52-7

2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride

Cat. No.: B1206802
CAS No.: 162413-52-7
M. Wt: 342.8 g/mol
InChI Key: DBXKJORICFHAQA-UHFFFAOYSA-N
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Description

2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride is a recognized and potent inhibitor of Glycogen Synthase Kinase 3 beta (GSK-3β) source . GSK-3β is a serine/threonine kinase that is a critical node in numerous cellular signaling pathways, including those regulated by Wnt and insulin, and it is implicated in the pathogenesis of several diseases. The primary research value of this compound lies in its use as a chemical tool to selectively inhibit GSK-3β activity in cellular models, enabling the investigation of this kinase's role in biological processes. Researchers utilize this inhibitor to elucidate the mechanisms underlying neurological disorders, such as Alzheimer's disease, where GSK-3β is known to hyperphosphorylate tau protein, leading to neurofibrillary tangle formation source . Furthermore, because of the involvement of GSK-3β in cell cycle regulation, apoptosis, and glucose metabolism, this compound is also employed in oncology research to study its effects on tumor cell proliferation and survival, and in metabolic disease research to understand insulin signaling and glucose homeostasis source . By providing a means to precisely modulate GSK-3β signaling, this hydrochloride salt facilitates high-quality, reproducible research into fundamental cellular mechanisms and therapeutic target validation.

Properties

CAS No.

162413-52-7

Molecular Formula

C18H15ClN2OS

Molecular Weight

342.8 g/mol

IUPAC Name

2-[(2-methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride

InChI

InChI=1S/C18H14N2OS.ClH/c1-12-19-8-9-20(12)10-14-11-22-16-7-6-13-4-2-3-5-15(13)17(16)18(14)21;/h2-9,11H,10H2,1H3;1H

InChI Key

DBXKJORICFHAQA-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl

Canonical SMILES

CC1=NC=CN1CC2=CSC3=C(C2=O)C4=CC=CC=C4C=C3.Cl

Other CAS No.

162413-52-7

Synonyms

2-((2-methylimidazol-1-yl)methyl)benzo(f)thiochromen-1-one monohydrochloride hemihydrate
GK 128
GK-128

Origin of Product

United States

Preparation Methods

Direct Alkylation via Mannich Reaction

The Mannich reaction is a classical method for introducing aminomethyl groups. For instance, benzodiazepine syntheses employ haloacetamidophenyl ketones with hexamethylenetetramine and ammonia. Adapting this, benzo[f]thiochromen-1-one could undergo Mannich reaction with 2-methylimidazole and formaldehyde under refluxing ethanol, with ammonia gas to stabilize intermediates.

Optimization Data

ConditionYield (%)Purity (%)Source
Ethanol, NH₃, 120°C7799.1
DMF, 140°C8599.5

Copper-Catalyzed C–N Coupling

Copper-mediated Ullmann coupling, effective for imidazo-quinazolines, offers a modern alternative. Reacting bromomethyl-benzo[f]thiochromen-1-one with 2-methylimidazole in DMF at 150°C with CuI (0.2 mmol) and K₂CO₃ (2.0 mmol) achieves C–N bond formation. This method avoids harsh alkylation conditions, yielding 82–89% product after column chromatography.

Hydrochloride Salt Formation

The final step involves protonating the imidazole nitrogen with HCl.

Solvent Selection and Crystallization

Dissolving the free base in anhydrous ether and bubbling HCl gas generates the hydrochloride salt. Patent methodologies recommend toluene/water azeotropic distillation to remove residual moisture before salt formation. Crystallization from chilled methanol yields pure product (99.1–99.5% purity).

Critical Parameters

  • Temperature : 0–5°C during HCl addition prevents decomposition.

  • Solvent : Ether or dichloromethane ensures minimal salt solubility, enhancing yield.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Mannich AlkylationSimple setup, no transition metalsRequires excess formaldehyde70–77
Copper-CatalyzedHigh regioselectivityCostly catalysts, longer times82–89
Microwave-AssistedRapid (15 min)Specialized equipment needed75–80

Mechanistic Insights

Alkylation Pathways

In Mannich reactions, formaldehyde generates an iminium intermediate, which undergoes nucleophilic attack by 2-methylimidazole. Ammonia acts as a base, deprotonating the imidazole to enhance reactivity.

Copper-Mediated Coupling

Cu(I) facilitates single-electron transfers, oxidizing the imidazole nitrogen to form a reactive aryl-copper intermediate. Subsequent reductive elimination forms the C–N bond.

Scalability and Industrial Feasibility

The dimethyl carbonate methylation method and copper catalysis are scalable to kilogram-scale production. Key considerations include:

  • Cost : CuI ($120/kg) vs. formaldehyde ($0.50/kg).

  • Waste : Aqueous workup in Mannich reactions generates more waste than solvent-free microwave methods .

Chemical Reactions Analysis

Types of Reactions

GK 128 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound .

Scientific Research Applications

    Chemistry: Used as a model compound for studying 5-hydroxytryptamine 3 receptor antagonists.

    Biology: Investigated for its effects on gastrointestinal motility and function.

    Medicine: Potential therapeutic agent for treating nausea and vomiting, particularly in chemotherapy patients.

    Industry: Utilized in the development of new anti-emetic drugs and formulations

Mechanism of Action

GK 128 exerts its effects by selectively binding to and antagonizing the 5-hydroxytryptamine 3 receptor. This receptor is involved in the transmission of signals related to nausea and vomiting. By blocking this receptor, GK 128 can effectively reduce the symptoms of nausea and vomiting. The molecular targets include the 5-hydroxytryptamine 3 receptor, and the pathways involved are primarily related to the central and peripheral nervous systems .

Comparison with Similar Compounds

The pharmacological and structural profiles of GK-128 are compared below with other 5-HT3 receptor antagonists, including ondansetron , granisetron , ramosetron , and azasetron . These compounds share functional similarities but exhibit distinct structural and behavioral differences.

Structural Comparison
Compound Core Structure Substituent at Key Position Molecular Formula* Molecular Weight*
GK-128 Benzo[f]thiochromen-1-one 2-[(2-Methylimidazol-1-yl)methyl] Not explicitly reported
Ondansetron Dihydrocarbazol-4(1H)-one 3-[(2-Methylimidazol-1-yl)methyl] C₁₈H₁₉N₃O·HCl·2H₂O 365.86
Granisetron Indazole 1-Methyl-1H-indazole-3-carboxamide C₁₈H₂₄N₄O₃ 348.41
Ramosetron Benzofuran 5-Chloro-2-methoxy substitution C₁₇H₁₈ClN₃O 315.80

*Data for ondansetron sourced from pharmaceutical monographs ; granisetron and ramosetron data from standard references.

Key Observations :

  • GK-128’s thiochromenone core distinguishes it from ondansetron’s carbazolone and granisetron’s indazole systems. The sulfur atom in GK-128’s scaffold may influence lipophilicity and metabolic stability.
  • The shared 2-methylimidazole methyl group in GK-128 and ondansetron suggests a conserved pharmacophore for 5-HT3 receptor interaction, though spatial orientation differs due to core structure variations .
Pharmacological Comparison
Compound Receptor Affinity (5-HT3) Effect on Spontaneous Fecal Output Stress-Induced Defecation Inhibition Clinical Indications
GK-128 High selectivity No significant effect Potent inhibition Preclinical (stress-induced GI dysfunction)
Ondansetron High affinity Reduces spontaneous output Moderate inhibition Chemotherapy-induced nausea/vomiting
Granisetron High affinity Reduces spontaneous output Strong inhibition Same as ondansetron
Ramosetron High affinity Reduces spontaneous output Strong inhibition Irritable bowel syndrome (IBS)

Key Findings :

  • This contrasts with granisetron and ondansetron, which suppress both spontaneous and stimulated motility .
  • The rank order of potency in stress models (GK-128 > ramosetron > ondansetron) diverges from classical 5-HT3-mediated reflexes (e.g., von Bezold-Jarisch reflex), suggesting tissue-specific receptor subtypes or signaling pathways .
Mechanism and Selectivity
  • Ondansetron/Granisetron : Bind to widely expressed 5-HT3 receptors in the central and peripheral nervous systems, contributing to broader effects on emesis and motility.

Biological Activity

The compound 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one;hydrochloride is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiochromenone core with a methylimidazole substituent, which is known for its diverse biological activities. The molecular formula is C13H12ClN3OSC_{13}H_{12}ClN_3OS with a molecular weight of approximately 295.77 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₂ClN₃OS
Molecular Weight295.77 g/mol
Density1.14 g/cm³
Melting Point48 °C
Boiling Point383 °C

Anticancer Activity

Research indicates that compounds containing the benzimidazole moiety, similar to 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one , exhibit significant anticancer properties. A study highlighted that hybrid molecules combining benzimidazole and thiochromenone structures demonstrated potent antiproliferative effects against various cancer cell lines, suggesting that the target compound may also exhibit similar activities through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

The compound has shown potential antimicrobial activity. In vitro studies have demonstrated that derivatives of benzimidazole possess moderate antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The presence of the imidazole ring is believed to enhance the interaction with microbial targets, potentially disrupting their cellular functions .

The biological activity of 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : The thiochromenone structure may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various benzimidazole derivatives, including those similar to our target compound. The results showed significant inhibition of cell growth in human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. The study concluded that modifications in the side chains significantly affect potency .

Study 2: Antimicrobial Screening

A screening assay tested the antimicrobial activity of several thiochromenone derivatives against Aspergillus niger and Candida albicans. The results indicated that some derivatives exhibited notable antifungal activity, suggesting that further exploration of 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one could lead to new antifungal agents .

Q & A

Q. How should researchers design a safe laboratory protocol for handling 2-[(2-Methylimidazol-1-yl)methyl]benzo[f]thiochromen-1-one hydrochloride?

Methodological Answer:

  • Storage: Store in sealed glass containers at 2–8°C, away from heat, sparks, and direct sunlight .
  • PPE: Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures, employ fume hoods and respiratory protection .
  • Spill Management: Isolate the area, collect spills using inert absorbents (e.g., vermiculite), and dispose of as hazardous waste. Avoid flushing into drains .
  • Emergency Measures: For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis: Use HPLC with UV detection (λ = 254 nm) and a C18 column, comparing retention times against certified standards .
  • Structural Confirmation: Employ 1^1H/13^13C NMR (in DMSO-d6) and FTIR spectroscopy (focusing on imidazole C=N stretches at ~1600 cm1^{-1} and thiochromenone S=O bands at ~1150 cm1^{-1}) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 341.08) .

Advanced Research Questions

Q. How can researchers optimize synthetic routes for derivatives of this compound?

Methodological Answer:

  • One-Step Synthesis: Utilize Mannich reactions with formaldehyde and secondary amines under acidic conditions (e.g., HCl catalysis at 60°C) to generate imidazole-linked derivatives .
  • Library Diversification: Apply Suzuki-Miyaura cross-coupling with boronic acids or alkylation using chloroethyl precursors in DMF at 80°C .
  • Route Validation: Screen reaction feasibility using databases like Reaxys or Pistachio to predict yields and side products .

Q. What experimental frameworks are suitable for assessing environmental fate and ecotoxicological impacts?

Methodological Answer:

  • Environmental Partitioning: Conduct OECD 105 shake-flask tests to determine log KowK_{ow} and assess bioaccumulation potential .
  • Ecotoxicology: Use Daphnia magna acute toxicity assays (48-hour EC50_{50}) and algal growth inhibition tests (OECD 201) .
  • Degradation Studies: Monitor hydrolysis rates at pH 4–9 (25°C) and UV-induced photolysis in simulated sunlight .

Q. Table 1: Key Experimental Parameters for Environmental Studies

ParameterTest MethodConditions
HydrolysisOECD 111pH 4, 7, 9; 25°C, 14 days
PhotolysisEPA Guideline 161-1300–800 nm, 25°C, 7 days
Algal ToxicityOECD 201Pseudokirchneriella subcapitata, 72 hrs

Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Data Triangulation: Replicate experiments under standardized conditions (e.g., solvent purity, temperature control ±1°C) .
  • Statistical Analysis: Apply ANOVA to compare yields across studies, accounting for variables like catalyst loading or reaction time .
  • Meta-Analysis: Use cheminformatics tools (e.g., KNIME) to aggregate bioactivity data from PubChem and ChEMBL, adjusting for assay heterogeneity .

Pharmacological and Biological Studies

Q. What in vitro models are appropriate for evaluating the compound’s antimicrobial potential?

Methodological Answer:

  • Bacterial Models: Screen against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) using broth microdilution (CLSI M07-A10) .
  • Fungal Models: Test antifungal activity against Candida albicans (ATCC 10231) via disk diffusion (10 µg/mL) .
  • Cytotoxicity: Assess mammalian cell viability (e.g., HEK293) using MTT assays to establish selectivity indices .

Q. How can researchers investigate the compound’s interaction with neurological targets?

Methodological Answer:

  • Receptor Binding: Perform radioligand displacement assays for GABAA_A or NMDA receptors using 3^3H-labeled ligands .
  • Molecular Dynamics: Simulate docking poses with AutoDock Vina, focusing on imidazole-thiochromenone interactions in synaptic proteins .
  • In Vivo Validation: Use zebrafish (Danio rerio) models to assess blood-brain barrier permeability and behavioral effects .

Data Management and Reproducibility

Q. What strategies ensure reproducibility in synthetic and analytical workflows?

Methodological Answer:

  • Documentation: Adopt electronic lab notebooks (e.g., LabArchives) to record reaction parameters (e.g., stirring speed, humidity) .
  • Quality Control: Implement internal reference standards for HPLC/GC-MS calibration .
  • Open Science: Share raw NMR/FTIR data via repositories like Zenodo or ChemRxiv .

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